molecular formula C18H12N2O3S B2895698 2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile CAS No. 477553-96-1

2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

Cat. No. B2895698
CAS RN: 477553-96-1
M. Wt: 336.37
InChI Key: RTAXXIJBDVTMIW-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzothiazole group, a benzodioxin group, and a nitrile group. These groups are common in many organic compounds and have various properties and reactivities .

Scientific Research Applications

Novel Synthetic Pathways and Derivatives

  • Facile Synthesis of Polysubstituted Derivatives : Research has demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives and polysubstituted thiophene through reactions involving 3-(benzothiazol-2-yl)-3-oxopropanenitrile, highlighting innovative synthetic pathways for producing heterocyclic compounds with potential applications in materials science and medicinal chemistry Farag, Dawood, & Kandeel, 1997.

  • Synthesis and Reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile : This study elaborates on the preparation of 3-(benzothiazol-2-yl)-3-oxopropanenitrile via two methods and its subsequent reactions to produce a variety of heterocyclic compounds. The findings suggest the compound's utility as a versatile building block in organic synthesis Farag, Dawood, & Kandeel, 1996.

  • Development of Heterocyclic Compounds : Another study focused on the utility of 3-(benzothiazol-2-yl)-3-oxopropanenitrile for generating a wide range of heterocycles, indicating its importance in developing new chemical entities that could have various applications Dawood, Farag, & Kandeel, 1999.

Applications in Material Science

  • Polymer Solar Cells : Research into molecular acceptors for polymer solar cells has led to the design of compounds incorporating benzothiadiazole units, demonstrating the potential of such organic materials in improving photovoltaic device efficiency Xu et al., 2019.

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel, showcasing the chemical's potential in protective coatings and materials preservation Hu et al., 2016.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c19-10-12(18-20-13-3-1-2-4-16(13)24-18)17(21)11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,21H,7-8H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYGZJRLUXDKG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.